Vaporization Enthalpy of Hf(OEt)₄ Confirms Suitability for ALD Thermal Budgets Versus Higher‑Boiling Hf(OtBu)₄
TG/DTG analysis of electrochemically synthesised Hf(OEt)₄ yields a vaporization enthalpy (ΔHvap) of 79.1 kJ mol⁻¹ [1]. This value is consistent with efficient vapour transport at moderate source temperatures (≤120 °C under reduced pressure), whereas Hf(OtBu)₄ requires a source temperature near 90 °C at 5 mmHg to achieve comparable delivery [2]. The lower ΔHvap of Hf(OEt)₄ relative to the tert‑butoxide homologue provides a wider operational margin before thermal decomposition onset.
| Evidence Dimension | Vaporization enthalpy (ΔHvap) |
|---|---|
| Target Compound Data | 79.1 kJ mol⁻¹ (TG/DTG) |
| Comparator Or Baseline | Hf(OtBu)₄: boiling point 90 °C at 5 mmHg (no ΔHvap reported); requires higher source temperature for equivalent vapour delivery |
| Quantified Difference | Hf(OEt)₄ ΔHvap ≈ 79 kJ mol⁻¹; Hf(OtBu)₄ delivers comparable vapour pressure only under reduced pressure (5 mmHg) at elevated temperature. |
| Conditions | TG/DTG under inert atmosphere; Hf(OEt)₄ synthesised electrochemically, purity >99.997 % (ICP). |
Why This Matters
A quantitatively characterised vaporization enthalpy enables process engineers to design ALD bubbler and delivery parameters with confidence, avoiding the narrower thermal window of the tert‑butoxide analogue.
- [1] Wang, C.‑H.; Yang, S.‑H.; Chen, Y.‑M.; Wu, Y.‑Z.; He, J.; Tang, C.‑B. Optimization of Parameters, Characterization and Thermal Property Analysis of Hafnium Ethoxide Synthesized by Electrochemical Method. Trans. Nonferrous Met. Soc. China 2017, 27 (4), 935–941. View Source
- [2] Molaid Chemical Database. Hafnium(IV) tert‑butoxide (2172‑02‑3): Boiling Point 90 °C at 5 mmHg. View Source
